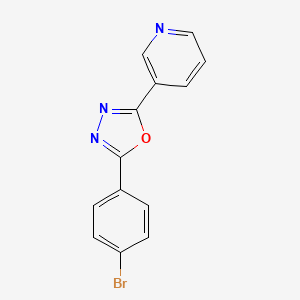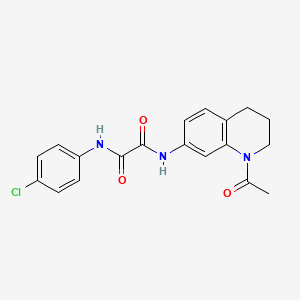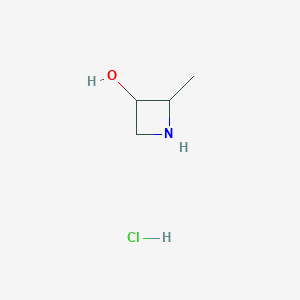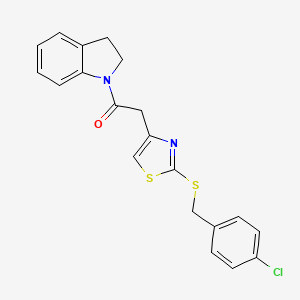
2-(4-chlorophenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Toxicology Studies
- Comparative Metabolism in Liver Microsomes: A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally similar to 2-(4-chlorophenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, in human and rat liver microsomes. These herbicides were found to be carcinogenic in rats, with a complex metabolic pathway involving the production of DNA-reactive dialkylbenzoquinone imine.
Chemical Synthesis and Characterization
- Synthesis of Tetrasubstituted Tetraphenylethenes: Schreivogel et al. (2006) conducted research on the synthesis of various acetamide derivatives, including compounds related to the target molecule. Their study, published in the European Journal of Organic Chemistry, focused on the electrochemical properties of these derivatives, highlighting their potential applications in various fields.
Coordination Chemistry and Antioxidant Activity
- Novel Co(II) and Cu(II) Coordination Complexes: Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, related to the target compound, revealed significant antioxidant activity. Their study, appearing in the Journal of Inorganic Biochemistry, emphasized the impact of hydrogen bonding in the self-assembly process of these complexes.
Molecular Docking and Anti-inflammatory Applications
- Molecular Docking Analysis of Anti-inflammatory Drugs: Al-Ostoot et al. (2020) conducted a study on indole acetamide derivatives, closely related to the target compound. Their research, published in the Journal of Molecular Structure, involved molecular docking analysis targeting cyclooxygenase domains, indicating potential anti-inflammatory applications.
Green Algae and Herbicide Research
- Chloroacetamide Inhibition of Fatty Acid Synthesis: Weisshaar and Böger (1989) explored the effects of chloroacetamide herbicides on fatty acid synthesis in green algae, as published in a journal article. These herbicides, structurally similar to the target compound, were used to control various agricultural weeds.
Metabolic Studies in Plants
- Metabolism of Acetochlor in Seedlings: Breaux (1987) examined the metabolism of acetochlor, a chloroacetamide herbicide related to the target molecule, in various plant species. The study, featured in Weed Science, highlighted the role of metabolism in herbicide selectivity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-2-26-15-9-5-14(6-10-15)24-17(21-22-23-24)11-20-18(25)12-27-16-7-3-13(19)4-8-16/h3-10H,2,11-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQTXUZGTXZWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)
![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)
![1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2652568.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)


![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)


![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2652582.png)
